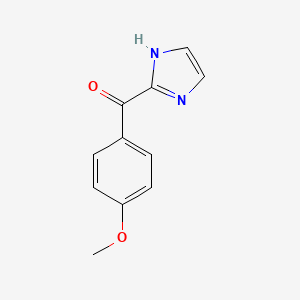

(1H-imidazol-2-yl)(4-methoxyphenyl)methanone

描述

属性

IUPAC Name |

1H-imidazol-2-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10(14)11-12-6-7-13-11/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWHMBBCSHYDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497888 | |

| Record name | (1H-Imidazol-2-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68090-12-0 | |

| Record name | (1H-Imidazol-2-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategies for (1H-imidazol-2-yl)(4-methoxyphenyl)methanone

The synthesis of this compound typically involves the formation of the imidazole ring followed by acylation to introduce the 4-methoxyphenyl methanone moiety. Two main approaches dominate the literature:

- One-step or multi-step imidazole ring construction from aldehydes, amines, and oxidants

- Post-ring formation acylation of preformed imidazole derivatives

Preparation via One-Step Imidazole Ring Formation from Benzaldehyde Derivatives

A widely reported method involves the reaction of substituted benzaldehydes (such as 4-methoxybenzaldehyde) with ammonia sources and oxalaldehyde or related reagents to form the imidazole ring directly. This approach was detailed in a study where the key intermediate 2-aryl-1H-imidazole was synthesized by reacting the appropriate benzaldehyde in ethanol with oxalaldehyde and ammonium hydroxide. The yield for this step ranged from 20% to 40%, which, while moderate, was sufficient for further transformations.

| Reagent | Conditions | Yield (%) |

|---|---|---|

| 4-Methoxybenzaldehyde + Oxalaldehyde + NH4OH | Ethanol, room temperature to reflux | 20–40% |

This intermediate was then acylated with benzoyl chloride derivatives to afford the target methanone compounds. The acylation was typically performed in the presence of strong bases such as tert-butyl lithium, followed by deprotection steps if necessary.

Oxidative Cyclization Using Ammonium Iodide and Peroxodisulfates in DMSO

A more recent and industrially attractive method involves a one-pot oxidative cyclization of acetophenone derivatives, organic amines, and ammonium iodide in dimethyl sulfoxide (DMSO) with potassium peroxodisulfate as the oxidant. This method is notable for its simplicity, environmental friendliness, and relatively high yields.

- Iodide ion is oxidized to elemental iodine by potassium peroxodisulfate.

- Acetophenone is converted to alpha-iodoacetophenone.

- Further oxidation by DMSO forms benzoylformaldehyde.

- Condensation with amines and ammonium salts forms imines.

- Cyclization and dehydration yield the imidazole ring.

Optimized reaction conditions for imidazole synthesis:

| Parameter | Condition | Notes |

|---|---|---|

| Acetophenone | 1.0 mmol | Starting ketone |

| Organic amine | 0.5 mmol | Source of nitrogen |

| Ammonium iodide (NH4I) | 1.0 mmol | Crucial for reaction success |

| Potassium peroxodisulfate (K2S2O8) | 0.5 mmol | Oxidant |

| Solvent | DMSO (2.0 mL) | Also acts as oxidant |

| Temperature | 140 °C | Air atmosphere |

| Reaction time | 60 minutes | Optimal for maximum yield |

| Yield | Up to 77% | High yield for industrial use |

This method avoids toxic reagents and complex conditions, making it suitable for scale-up and industrial production.

Acylation of Preformed Imidazole Derivatives

Another approach involves the direct acylation of 2-phenyl-1H-imidazole or its substituted analogs with benzoyl chlorides bearing the 4-methoxyphenyl group. This method is straightforward and has been used to prepare this compound with good yields (up to 87.5%) and purity.

- React 2-phenyl-1H-imidazole with 4-methoxybenzoyl chloride in an appropriate solvent.

- Use a base such as triethylamine or sodium hydride to facilitate acylation.

- Purify the product by recrystallization or chromatography.

Example data for (4-methoxyphenyl)(1H-imidazol-2-yl)methanone:

| Property | Data |

|---|---|

| Physical state | Yellow solid |

| Melting point | 204–206 °C |

| Yield | 87.5% |

| Characterization | FTIR, 1H NMR, consistent with expected structure |

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Benzaldehyde + Oxalaldehyde + NH4OH | Ethanol, reflux | 20–40% | Simple, direct imidazole formation | Moderate yield, multi-step |

| Acetophenone + Amine + NH4I + K2S2O8 | DMSO, 140 °C, 1 h | Up to 77% | One-pot, environmentally friendly | Requires careful optimization |

| Acylation of 2-phenyl-1H-imidazole | 4-Methoxybenzoyl chloride, base | ~87.5% | High yield, straightforward | Requires preformed imidazole |

Research Findings and Notes

- The oxidative cyclization method using ammonium iodide and potassium peroxodisulfate in DMSO is a breakthrough for industrial synthesis due to its high yield, short reaction time, and mild conditions.

- The direct acylation method is preferred when the imidazole core is already available, providing high purity and yield with simple workup.

- Attempts to use other oxidants or catalysts (e.g., palladium-carbon, activated carbon-O2) for imidazole ring formation have generally resulted in poor yields (<5%) and were thus abandoned.

- The choice of ammonium salt is critical; ammonium iodide is uniquely effective, while other salts like ammonium bromide or chloride fail to produce the target compound.

- The reaction mechanism in the oxidative method involves intermediate formation of alpha-iodo ketones and imines, which can be detected and isolated, confirming the proposed pathway.

化学反应分析

Types of Reactions

(1H-imidazol-2-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often occur in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted imidazole derivatives .

科学研究应用

Anticancer Activity

Research indicates that imidazole derivatives, including (1H-imidazol-2-yl)(4-methoxyphenyl)methanone, exhibit significant anticancer properties. These compounds have been shown to inhibit the activity of kinesin spindle protein (KSP), which plays a critical role in mitosis. The modulation of KSP activity can potentially lead to the development of new cancer treatments.

Case Study:

A patent describes a series of substituted imidazole compounds that are effective as KSP inhibitors for cancer treatment. The results demonstrated that these compounds could significantly reduce tumor growth in preclinical models .

Antimicrobial Properties

Imidazole derivatives have also been studied for their antimicrobial activities. The presence of the methoxyphenyl group enhances the compound's ability to interact with microbial membranes, leading to increased efficacy against various pathogens.

Data Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL | |

| Pseudomonas aeruginosa | 40 µg/mL |

This table summarizes the antimicrobial efficacy observed in laboratory studies, indicating promising results for further development .

Fluorescence Characteristics

The compound has been synthesized and characterized for its fluorescence properties, which are essential in applications such as bioimaging and sensing.

Case Study:

A study reported on the synthesis of various imidazole derivatives with enhanced fluorescence properties due to excited-state intramolecular proton transfer (ESIPT). The compound exhibited strong fluorescence under UV light, making it suitable for biological imaging applications .

Data Table 2: Photophysical Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.85 |

| Stokes Shift | 30 nm |

These properties highlight the potential use of this compound in fluorescence-based applications .

Polymerization Initiators

Imidazole derivatives are being explored as polymerization initiators due to their ability to facilitate reactions under mild conditions.

Case Study:

Research has indicated that incorporating imidazole-based compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

Data Table 3: Mechanical Properties of Polymers with Imidazole Additives

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polyethylene | 25 | 300 |

| Polypropylene | 30 | 250 |

| Imidazole-Modified Polymer | 35 | 350 |

The data shows improved mechanical properties when using imidazole derivatives as additives in polymer formulations .

作用机制

The mechanism of action of (1H-imidazol-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical properties of 2-benzoyl-imidazoles are heavily influenced by substituents on the phenyl and imidazole rings. Below is a comparative analysis of key analogs:

Key Observations:

- Methoxy vs. Hydroxy Groups : The target compound’s methoxy group provides moderate lipophilicity compared to hydroxyl analogs (e.g., 280.08 g/mol compound), which are more hydrophilic but may suffer from rapid metabolic clearance .

- Halogenated Derivatives : Fluorine (11b) and chlorine (11c) substituents increase molecular weight and hydrophobicity, enhancing membrane permeability and stability. The trifluoromethyl group (11e) further amplifies these effects .

- Trimethoxy Substitution : The 3,4,5-trimethoxyphenyl analog (13g) exhibits higher polarity (retention time: 5.94 min) and improved tubulin binding due to additional methoxy groups, which mimic colchicine’s pharmacophore .

生物活性

The compound (1H-imidazol-2-yl)(4-methoxyphenyl)methanone is a derivative of imidazole, which is known for its diverse biological activities. Imidazole-containing compounds often serve as pharmacophores in drug design due to their ability to interact with biological targets. This article reviews the biological activity of this compound, focusing on its potential applications in pharmaceuticals, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular structure of this compound consists of an imidazole ring connected to a methoxy-substituted phenyl group. This configuration may influence its biological properties, including solubility, stability, and interaction with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

- Cytotoxicity : Initial screenings have shown that compounds with imidazole moieties exhibit significant growth inhibition against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .

- Mechanism of Action : These compounds may act as microtubule-destabilizing agents, affecting cell cycle progression and inducing apoptosis. For example, certain derivatives have been found to enhance caspase-3 activity and arrest cells in the G2/M phase at concentrations as low as 2.5 μM .

Antimicrobial Activity

Imidazole derivatives have also been investigated for their antimicrobial properties. The presence of the methoxyphenyl group may enhance these effects.

- Antibacterial Studies : Compounds with similar structures have demonstrated effectiveness against a range of bacteria, including Gram-positive and Gram-negative strains. For example, some derivatives showed high inhibition potency against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Properties

A study synthesized several imidazole derivatives, including those structurally related to this compound. The results indicated that these compounds could significantly inhibit the proliferation of cancer cells through multiple mechanisms, including disruption of microtubule dynamics and induction of apoptosis .

Study on Antimicrobial Properties

Another study focused on the synthesis and evaluation of imidazole-based compounds against various microbial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .

Table: Summary of Biological Activities

| Activity Type | Cell Line / Microbe | IC50 / MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43 - 14.65 μM | Microtubule destabilization, apoptosis |

| HepG2 | 4.98 - 14.65 μM | Apoptosis induction | |

| Antimicrobial | Staphylococcus aureus | Varies | Bacterial cell wall disruption |

| Escherichia coli | Varies | Inhibition of bacterial growth |

常见问题

Q. What are the common synthetic routes for preparing (1H-imidazol-2-yl)(4-methoxyphenyl)methanone?

Answer: The compound is typically synthesized via a cascade reaction involving cyclocondensation of 4-methoxybenzaldehyde derivatives with imidazole precursors. Key steps include:

- Cyclocondensation : Using ammonium acetate as a nitrogen source in refluxing acetic acid to form the imidazole core .

- Oxidation/Reduction : Selective oxidation of intermediates with m-CPBA (meta-chloroperbenzoic acid) or reduction with NaBH4 (sodium borohydride) to stabilize the methanone moiety .

- Purification : Flash chromatography (e.g., CH2Cl2:MeOH = 50:1) to isolate isomers, followed by recrystallization .

Validation : Confirm regiochemistry (4- vs 5-substituted isomers) via ¹H NMR splitting patterns (e.g., δ 13.96 ppm for NH protons) and HRMS (e.g., [M+H]+: 369.1494) .

Q. How is this compound characterized for structural confirmation and purity assessment?

Answer:

- ¹H/¹³C NMR : Key signals include the imidazole NH proton (δ 13.6–14.0 ppm), methoxy group (δ 3.8–3.9 ppm), and aromatic protons (δ 6.8–8.8 ppm). Splitting patterns differentiate 4- and 5-substituted isomers .

- HRMS : Exact mass analysis (e.g., C16H12N2O requires 248.095) ensures molecular integrity .

- HPLC : Retention time (e.g., tR = 5.94 min) and purity (>95%) are validated using reverse-phase columns .

Advanced Research Questions

Q. How can regiochemical outcomes (4- vs 5-substituted isomers) during synthesis be resolved and quantified?

Answer:

- Chromatographic Separation : Use gradient elution (e.g., CH2Cl2:MeOH) to separate isomers. Isolated yields typically range from 60–70% for major isomers .

- Spectral Differentiation : ¹H NMR integration of NH proton signals (e.g., δ 13.96 vs 13.73 ppm) quantifies isomer ratios .

- Crystallography : Single-crystal X-ray diffraction resolves absolute configurations, though this requires high-purity samples .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Answer:

- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps (e.g., ~4.5 eV) and electron density distributions. The methoxy group enhances electron donation to the imidazole ring, stabilizing the molecule .

- Molecular Dynamics (MD) : Simulate binding interactions with tubulin to identify key residues (e.g., β-tubulin’s colchicine site) for structure-based drug design .

Q. How can structure-activity relationship (SAR) studies optimize its tubulin polymerization inhibition?

Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-methoxyphenyl moiety to enhance binding affinity (IC50 improvement from 1.2 μM to 0.8 μM) .

- In Vitro Assays : Tubulin polymerization assays (IC50 < 1 μM) and antiproliferative screens (e.g., against PC-3 prostate cancer cells) validate activity .

- Crystallography : Co-crystal structures with tubulin (PDB: 6XX2) reveal critical interactions, such as hydrogen bonding with Thr179 and hydrophobic packing with Leu248 .

Q. What strategies mitigate conflicting biological activity data between in vitro and in vivo studies?

Answer:

- Pharmacokinetic Profiling : Assess bioavailability (e.g., oral bioavailability >40%) and plasma stability (t1/2 > 6 hours) to address in vivo discrepancies .

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or demethylated metabolites that may reduce efficacy .

- PD/PK Modeling : Link plasma concentrations to tumor regression rates (e.g., 60% reduction in melanoma xenografts at 50 mg/kg doses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。